molecular formula C30H24ClN3O2 B2860907 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide CAS No. 721412-18-6

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide

Cat. No.: B2860907
CAS No.: 721412-18-6
M. Wt: 493.99
InChI Key: BIRRZFCJDCASJP-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a chloro-methoxy-methylphenyl group, and a phenylanilino group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Chloro-Methoxy-Methylphenyl Intermediate: This step involves the chlorination and methoxylation of a methylphenyl precursor under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling with Phenylanilino Group: The final step involves the coupling of the cyano intermediate with a phenylanilino derivative under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and phenylanilino moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
  • (Z)-N-(4-Chloro-2-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
  • (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-methylanilino)phenyl]prop-2-enamide

Uniqueness

The uniqueness of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloro, methoxy, and cyano groups, along with the phenylanilino moiety, makes it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

(Z)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClN3O2/c1-21-17-28(29(36-2)19-27(21)31)33-30(35)23(20-32)18-22-13-15-26(16-14-22)34(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19H,1-2H3,(H,33,35)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRRZFCJDCASJP-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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